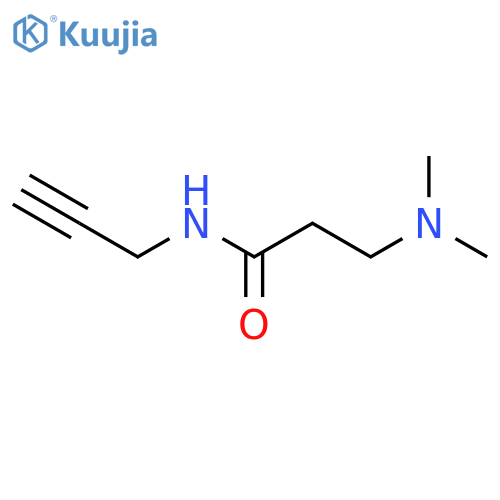Cas no 1866098-13-6 (3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide)

1866098-13-6 structure
商品名:3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- EN300-7544929
- 1866098-13-6
- 3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide
-
- インチ: 1S/C8H14N2O/c1-4-6-9-8(11)5-7-10(2)3/h1H,5-7H2,2-3H3,(H,9,11)
- InChIKey: IEYAARAHYGPMNA-UHFFFAOYSA-N
- ほほえんだ: O=C(CCN(C)C)NCC#C
計算された属性
- せいみつぶんしりょう: 154.110613074g/mol
- どういたいしつりょう: 154.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7544929-0.5g |
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide |
1866098-13-6 | 95.0% | 0.5g |
$713.0 | 2025-02-24 | |
| Enamine | EN300-7544929-1.0g |
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide |
1866098-13-6 | 95.0% | 1.0g |
$743.0 | 2025-02-24 | |
| Enamine | EN300-7544929-0.1g |
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide |
1866098-13-6 | 95.0% | 0.1g |
$653.0 | 2025-02-24 | |
| Enamine | EN300-7544929-5.0g |
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide |
1866098-13-6 | 95.0% | 5.0g |
$2152.0 | 2025-02-24 | |
| Enamine | EN300-7544929-0.25g |
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide |
1866098-13-6 | 95.0% | 0.25g |
$683.0 | 2025-02-24 | |
| Enamine | EN300-7544929-10.0g |
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide |
1866098-13-6 | 95.0% | 10.0g |
$3191.0 | 2025-02-24 | |
| Enamine | EN300-7544929-2.5g |
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide |
1866098-13-6 | 95.0% | 2.5g |
$1454.0 | 2025-02-24 | |
| Enamine | EN300-7544929-0.05g |
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide |
1866098-13-6 | 95.0% | 0.05g |
$624.0 | 2025-02-24 |
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide 関連文献
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
1866098-13-6 (3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide) 関連製品
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
